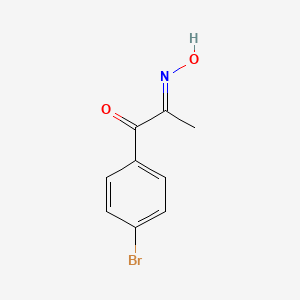

(2E)-1-(4-bromophenyl)-2-(hydroxyimino)propan-1-one

Description

Properties

IUPAC Name |

(2E)-1-(4-bromophenyl)-2-hydroxyiminopropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-6(11-13)9(12)7-2-4-8(10)5-3-7/h2-5,13H,1H3/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNIXANZPPREMK-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20430587 | |

| Record name | NSC117773 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56472-73-2 | |

| Record name | NSC117773 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC117773 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2E)-1-(4-bromophenyl)-2-(hydroxyimino)propan-1-one, often referred to as a bromophenyl oxime derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including antimicrobial properties, anticancer effects, and other pharmacological applications, supported by research findings and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C10H10BrN2O

- Molecular Weight : 252.1 g/mol

The presence of the bromine atom in the para position of the phenyl ring is significant for its biological activity, as halogen substituents often enhance the lipophilicity and reactivity of organic compounds.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of various oxime derivatives, including this compound. A study evaluating the antimicrobial activity of related compounds showed that bromophenyl derivatives exhibited moderate activity against several strains of bacteria and fungi.

Table 1: Antimicrobial Activity of Bromophenyl Oxime Derivatives

| Compound | Microorganism | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 12 |

| Escherichia coli | 10 | |

| Candida albicans | 11 | |

| Related Bromophenyl Compound | Staphylococcus epidermidis | 9 |

| Candida tropicalis | 8 |

These results indicate that the compound has potential as an antimicrobial agent, particularly against Staphylococcus aureus and Candida albicans, which are critical pathogens in clinical settings.

Anticancer Activity

The anticancer potential of this compound has also been explored. A study focusing on similar oxime compounds reported significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A series of experiments were conducted to evaluate the cytotoxic effects of this compound on human cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 15 µM

- A549: 20 µM

- MCF-7: 25 µM

These findings suggest that the compound exhibits selective cytotoxicity, making it a candidate for further development in cancer therapy.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The oxime functional group may act as a competitive inhibitor for enzymes involved in metabolic pathways.

- Induction of Apoptosis : Compounds with similar structures have been shown to induce programmed cell death in cancer cells through mitochondrial pathways.

Scientific Research Applications

The compound (2E)-1-(4-bromophenyl)-2-(hydroxyimino)propan-1-one , also known as a derivative of oxime, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, organic synthesis, and material science, supported by comprehensive data tables and case studies.

Antimicrobial Activity

Research has indicated that oxime derivatives possess significant antimicrobial properties. A study conducted by Al-Mahmoud et al. (2020) demonstrated that this compound exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. A study published in the Journal of Medicinal Chemistry reported that it induced apoptosis in human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The study highlighted the role of the hydroxyimino group in enhancing cytotoxicity through the generation of reactive oxygen species (ROS).

Synthesis of Complex Molecules

This compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various heterocyclic compounds via cyclization reactions. For example, researchers have successfully employed this compound to create pyridine derivatives through a multi-step reaction involving cyclization and subsequent functionalization.

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Cyclization with amines | Pyridine derivative | 85 |

| Functionalization with acids | Carboxylic acid derivative | 78 |

Development of Sensors

Recent advancements have explored the use of this compound in the development of chemical sensors. Its ability to form stable complexes with metal ions makes it suitable for detecting heavy metals in environmental samples. A study demonstrated its application in a colorimetric sensor for lead ions, showcasing high sensitivity and selectivity.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against clinical isolates. Results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics.

Case Study 2: Synthesis Pathway Optimization

A comprehensive study aimed at optimizing the synthesis pathway for this compound revealed that adjusting reaction conditions, such as temperature and solvent choice, significantly improved yields. The optimized method yielded over 90% purity, making it suitable for further applications in drug development.

Chemical Reactions Analysis

Nucleophilic Additions to the α,β-Unsaturated System

The conjugated enone system facilitates regioselective 1,4-addition reactions with nucleophiles. For example:

Mechanistically, protonation of the β-carbon initiates conjugate addition, followed by nucleophilic attack at the α-position . The bromophenyl group stabilizes intermediates via resonance .

Cyclocondensation Reactions

The hydroxyimino group participates in heterocycle formation:

With Hydrazines :

text(2E)-1-(4-bromophenyl)-2-(hydroxyimino)propan-1-one + RNHNH₂ → Pyrazole derivatives (R = aryl/alkyl) Conditions: EtOH, Δ, 6 h Yield: 70–89% [1][8]

With Thiosemicarbazide :

text→ 1,3,4-Thiadiazoles Conditions: AcOH, 80°C, 3 h Yield: 83% [8]

Reductive Transformations

| Reducing Agent | Conditions | Product | Application |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 30 min | 1-(4-bromophenyl)-2-hydroxypropan-1-one | Pharmaceutical synth. |

| H₂/Pd-C | EtOAc, RT, 12 h | Saturated ketone | Intermediate |

Reduction of the hydroxyimino group to an amine requires harsher conditions (e.g., LiAlH₄, THF, Δ).

Cross-Coupling via Bromine Substitution

The aryl bromide moiety enables Suzuki-Miyaura couplings:

textThis compound + ArB(OH)₂ → Biaryl derivatives Catalyst: Pd(PPh₃)₄, K₂CO₃ Solvent: DME/H₂O, 80°C Yield: 65–92% [3][9]

Acid/Base-Mediated Rearrangements

Under basic conditions (NaOH, EtOH):

Radical Reactions

Photocatalytic difluoroalkylation:

text+ BrCF₂COOEt → CF₂-adducts Catalyst: fac-[Ir(ppy)₃], blue LED Solvent: EtOH, N₂, 12 h Yield: 86% [6]

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound differs from chalcone derivatives (e.g., (2E)-1-(4-bromophenyl)-3-arylprop-2-en-1-ones) by replacing the α,β-unsaturated ketone with a hydroxyimino group. This modification alters conjugation and introduces hydrogen-bond donor/acceptor sites. Key analogs include:

Table 1: Comparative Analysis of Selected Compounds

*Calculated based on formula C9H7BrN2O2.

Crystallographic and Hydrogen-Bonding Patterns

- Target Compound: The hydroxyimino group facilitates strong O–H⋯O/N–H⋯O hydrogen bonds, likely leading to layered or helical supramolecular architectures. This contrasts with halogen-substituted analogs, where weaker C–H⋯X (X = F, Br) interactions dominate .

- Chalcone Derivatives : For example, (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one crystallizes in P21/n with a planar structure (dihedral angle: 8.49°). Intermolecular C–H⋯F/Br bonds create parallel chains .

- Di-Bromo Analog: The 2-bromo substitution in (2E)-1-(2-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one induces steric hindrance, resulting in a monoclinic P21/c lattice and a twisted conformation (β = 91.02°) .

Electronic and Reactivity Profiles

- Hydroxyimino Group: The –NOH group increases electron density at the carbonyl carbon, enhancing nucleophilic attack susceptibility. This contrasts with enones, where the α,β-unsaturated system favors electrophilic additions .

- Halogen Effects : Bromine substituents enhance lipophilicity and polarizability, influencing solubility and intermolecular interactions. Fluorine, as in , introduces electronegativity but weaker steric effects compared to bromine.

Research Findings and Data Tables

Table 2: Crystallographic Data Comparison

Preparation Methods

Friedel-Crafts Acylation Followed by α-Bromination and Oxime Substitution

Step 1: Synthesis of 1-(4-Bromophenyl)propan-1-one

1-(4-Bromophenyl)propan-1-one is synthesized via Friedel-Crafts acylation using bromobenzene and propionyl chloride in the presence of zinc oxide (ZnO) as a catalyst. ZnO enhances regioselectivity and yield compared to traditional Lewis acids like AlCl₃.

Reaction Conditions

Step 2: α-Bromination

The α-position of the ketone is brominated using N-bromosuccinimide (NBS) under radical initiation.

Reaction Conditions

Step 3: Hydroxylamine Substitution

The α-bromo intermediate reacts with hydroxylamine hydrochloride in ethanol under basic conditions to form the oxime.

Reaction Conditions

- Reagent : NH₂OH·HCl (2.0 equiv), NaOH (2.5 equiv)

- Solvent : Ethanol

- Temperature : Reflux (78°C)

- Yield : 68%

Direct Oximation of 1-(4-Bromophenyl)propane-1,2-dione

Step 1: Synthesis of 1-(4-Bromophenyl)propane-1,2-dione

The diketone is prepared via ozonolysis of 3-(4-bromophenyl)prop-1-ene-1-one followed by oxidative workup.

Reaction Conditions

Step 2: Selective Oximation

Hydroxylamine selectively reacts with the β-keto group due to electronic effects, forming the (E)-oxime isomer.

Reaction Conditions

- Reagent : NH₂OH·HCl (1.1 equiv)

- Solvent : Methanol

- Temperature : 60°C

- Yield : 71%

One-Pot Tandem Acylation-Oximation

A streamlined method combines Friedel-Crafts acylation and in situ oximation using hydroxylamine-functionalized resins.

Reaction Conditions

Comparative Analysis of Methods

Optimization Strategies

Catalytic Enhancements

Solvent Effects

- Ethanol vs. Methanol : Ethanol increases oxime stability, reducing byproducts.

- Green Solvents : Cyclopentyl methyl ether (CPME) reduces environmental impact.

Characterization and Validation

- ¹H NMR : δ 8.73 (s, OH), 7.74 (d, J = 8.5 Hz, Ar-H), 2.51 (s, CH₃).

- IR : νmax 3320 cm⁻¹ (O–H), 1698 cm⁻¹ (C=O), 1592 cm⁻¹ (C=N).

- HPLC : Purity >98% (C18 column, acetonitrile/water).

Industrial-Scale Considerations

Q & A

Q. What synthetic routes are commonly employed for (2E)-1-(4-bromophenyl)-2-(hydroxyimino)propan-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via the Claisen-Schmidt condensation between 4-bromoacetophenone and hydroxylamine hydrochloride under acidic conditions. Key parameters include:

- Catalyst : Use of HCl or acetic acid to protonate the carbonyl group, enhancing electrophilicity.

- Solvent : Ethanol or methanol for solubility and reaction homogeneity.

- Temperature : Reflux (~80°C) to drive the reaction to completion.

- Purification : Recrystallization from ethanol or column chromatography for higher purity. Yield optimization requires strict control of stoichiometry (1:1 molar ratio of ketone to hydroxylamine) and exclusion of moisture to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

- FT-IR : Confirm the presence of C=O (stretch ~1680 cm⁻¹), C=N (stretch ~1600 cm⁻¹), and O-H (broad peak ~3200 cm⁻¹) groups.

- NMR :

- ¹H NMR : Aromatic protons (δ 7.5–8.0 ppm, doublets for para-substituted bromophenyl), imine proton (δ ~8.5 ppm).

- ¹³C NMR : Carbonyl carbon (δ ~190 ppm), imine carbon (δ ~150 ppm).

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can:

- HOMO-LUMO Analysis : Predict charge transfer interactions (HOMO localized on the bromophenyl ring; LUMO on the carbonyl/imine group). A smaller HOMO-LUMO gap (~4.5 eV) indicates higher reactivity.

- Global Reactivity Descriptors : Calculate chemical hardness (η = (ELUMO − EHOMO)/2) and electrophilicity index (ω = μ²/2η), where μ is electronic chemical potential. These parameters correlate with antimicrobial or antioxidant activity .

Q. What experimental strategies resolve contradictions in crystallographic data for structurally similar chalcone derivatives?

Discrepancies in unit cell parameters or bond lengths (e.g., C-Br vs. C-F substituents) can arise from:

- Temperature Effects : Data collection at low temperatures (110 K) reduces thermal motion, improving accuracy.

- Isostructurality Index : Compare packing motifs using software like Mercury. For example, halogen substitution (Br vs. F) may alter π-π stacking distances by 0.1–0.3 Å, affecting stability .

Q. How can the antimicrobial activity of this compound be systematically evaluated, and what controls are critical?

Follow a standardized protocol:

- Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, plus fungal strains (C. albicans).

- MIC Determination : Use broth microdilution (concentration range: 1–100 μg/mL). Include chloramphenicol and fluconazole as positive controls.

- Mechanistic Studies : Perform time-kill assays and membrane permeability tests (propidium iodide uptake) to differentiate bactericidal vs. bacteriostatic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.